5-Oxopiperazine-2-carboxylic acid hydrochloride 5-Oxopiperazine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1922857-21-3
VCID: VC2890497
InChI: InChI=1S/C5H8N2O3.ClH/c8-4-2-6-3(1-7-4)5(9)10;/h3,6H,1-2H2,(H,7,8)(H,9,10);1H
SMILES: C1C(NCC(=O)N1)C(=O)O.Cl
Molecular Formula: C5H9ClN2O3
Molecular Weight: 180.59 g/mol

5-Oxopiperazine-2-carboxylic acid hydrochloride

CAS No.: 1922857-21-3

Cat. No.: VC2890497

Molecular Formula: C5H9ClN2O3

Molecular Weight: 180.59 g/mol

* For research use only. Not for human or veterinary use.

5-Oxopiperazine-2-carboxylic acid hydrochloride - 1922857-21-3

Specification

CAS No. 1922857-21-3
Molecular Formula C5H9ClN2O3
Molecular Weight 180.59 g/mol
IUPAC Name 5-oxopiperazine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C5H8N2O3.ClH/c8-4-2-6-3(1-7-4)5(9)10;/h3,6H,1-2H2,(H,7,8)(H,9,10);1H
Standard InChI Key XDOSJCFGYLXAHC-UHFFFAOYSA-N
SMILES C1C(NCC(=O)N1)C(=O)O.Cl
Canonical SMILES C1C(NCC(=O)N1)C(=O)O.Cl

Introduction

5-Oxopiperazine-2-carboxylic acid hydrochloride is a chemical compound with significant interest in pharmaceutical and biochemical research. It is known for its potential biological activities and is often studied in the context of its derivatives. This article will delve into the properties, synthesis, and biological activities of this compound, providing a comprehensive overview based on diverse and authoritative sources.

2.3. Hazard Information

5-Oxopiperazine-2-carboxylic acid hydrochloride is classified with hazard statements H302, H315, H319, H332, and H335, indicating potential harm if ingested, inhaled, or if it comes into contact with the skin or eyes . Precautionary measures include avoiding contact and using protective equipment.

3.1. Synthesis Methods

The synthesis of 5-Oxopiperazine-2-carboxylic acid involves several steps, often starting from piperazine derivatives. The process can include oxidation and carboxylation reactions to achieve the desired structure . The hydrochloride salt is typically formed by reacting the free acid with hydrochloric acid.

3.2. Derivatives and Biological Activity

Derivatives of 5-Oxopiperazine-2-carboxylic acid have been studied for their antimicrobial and anticancer activities. For instance, modifications to the piperazine ring can enhance biological activity against specific targets . These derivatives are attractive scaffolds for developing drugs against multidrug-resistant pathogens.

4.1. Antimicrobial Activity

Research on derivatives of 5-Oxopiperazine-2-carboxylic acid has shown promising antimicrobial activity, particularly against multidrug-resistant strains of bacteria like Staphylococcus aureus . These compounds can be designed to target specific mechanisms, enhancing their effectiveness.

4.2. Anticancer Activity

Some derivatives exhibit anticancer properties, as demonstrated by their ability to inhibit the growth of cancer cells in vitro. For example, certain 5-oxopyrrolidine derivatives have shown potent activity against A549 lung cancer cells .

5.2. Biological Activities of Derivatives

ActivityTargetNotes
AntimicrobialMultidrug-resistant Staphylococcus aureusPromising activity against resistant strains
AnticancerA549 lung cancer cellsPotent activity demonstrated in vitro

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